ethyl 4-({[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of pyrimidoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoindole core, which is a bicyclic system consisting of fused pyrimidine and indole rings, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multicomponent reactions. One common approach is the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a neutral catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . The use of organic catalysts with high stability and low toxicity is notable for these reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry protocols, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
ETHYL 4-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 4-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s pyrimidoindole core allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrimido[5,4-d]pyrimidines: Another class of bicyclic compounds with similar chemical properties and applications.
Pyrimido[4,5-b]quinolines: These compounds are synthesized using similar multicomponent reactions and have notable medicinal chemistry applications.
Uniqueness
ETHYL 4-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to its specific functional groups and the presence of the indole moiety, which distinguishes it from other pyrimido derivatives. This unique structure contributes to its distinct chemical reactivity and biological activities .
Properties
Molecular Formula |
C22H20N4O3S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H20N4O3S/c1-3-29-22(28)14-5-7-15(8-6-14)25-18(27)11-30-21-20-19(23-12-24-21)16-10-13(2)4-9-17(16)26-20/h4-10,12,26H,3,11H2,1-2H3,(H,25,27) |
InChI Key |
VHSCRMQHICXCQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)C |
Origin of Product |
United States |
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